(2-Aminoethyl)(ethyl)methylamine dihydrochloride

Description

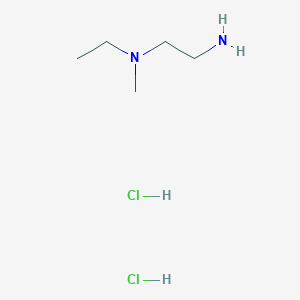

(2-Aminoethyl)(ethyl)methylamine dihydrochloride is a tertiary amine hydrochloride salt with the molecular formula C₅H₁₅N₂·2HCl. Its structure consists of a 2-aminoethyl backbone substituted with an ethyl and a methyl group, forming a branched alkylamine. The dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical and biochemical applications, such as drug synthesis or ion channel modulation .

Propriétés

IUPAC Name |

N'-ethyl-N'-methylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-3-7(2)5-4-6;;/h3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNZJVBLEMUGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174000-25-8 | |

| Record name | (2-aminoethyl)(ethyl)methylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)methylamine dihydrochloride typically involves the reaction of ethylamine with formaldehyde and hydrogen chloride. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Aminoethyl)(ethyl)methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Organic Compounds

- The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its amine functionalities facilitate reactions such as nucleophilic substitutions and coupling reactions, which are essential in drug discovery and development.

-

Polymer Chemistry

- It is utilized in the synthesis of primary amine-functionalized diblock copolymer nanoparticles via polymerization-induced self-assembly (PISA). This method employs a macromolecular chain transfer agent based on 2-aminoethyl methacrylate, allowing for the formation of stable polymer structures.

- Biological Research

-

Therapeutic Potential

- Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cells and induce apoptosis. Such properties make it a candidate for further research in cancer therapeutics.

Case Studies

- Enzyme Interaction Study : A notable study explored the binding interactions of this compound with specific enzymes, revealing its potential to modulate enzyme activity. This study highlights the compound's relevance in understanding biochemical pathways and developing enzyme inhibitors.

- Cytotoxicity Assessment : In another case study, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant anticancer activity, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of (2-Aminoethyl)(ethyl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This modulation can lead to various biological effects, depending on the specific context and application .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents, backbone length, or hydrochloride stoichiometry:

Key Observations :

- Aromatic vs. Aliphatic : The benzimidazole-containing analog () exhibits aromaticity, enabling π-π stacking in drug-receptor interactions, unlike the purely aliphatic target compound.

- Hydrochloride Stoichiometry: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents than monohydrochlorides, which is critical for bioavailability in pharmaceuticals .

Physicochemical Properties

- Molecular Weight: The target compound (C₅H₁₅N₂·2HCl, MW 183.1) is lighter than 2-diethylaminoethyl chloride hydrochloride (MW 172.1) but heavier than methylamine hydrochloride (MW 67.5) .

- Melting Points: Dihydrochlorides often have higher melting points due to stronger ionic interactions. For example, 2-diethylaminoethyl chloride hydrochloride melts at 206–210°C , while methylamine hydrochloride melts at ~230°C .

- Solubility: The dihydrochloride form of the target compound likely surpasses monohydrochlorides in aqueous solubility, similar to 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride (water-soluble, used in antiparasitic drugs) .

Reactivity Differences :

- The chloroethyl group in 2-diethylaminoethyl chloride hydrochloride facilitates nucleophilic substitution, enabling coupling reactions in drug synthesis .

- The target compound’s aminoethyl group may participate in Schiff base formation or coordination chemistry, similar to 2-[(dimethylamino)methyl]aniline hydrochloride .

Activité Biologique

(2-Aminoethyl)(ethyl)methylamine dihydrochloride is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H12Cl2N2

- Molecular Weight : 177.07 g/mol

- Structure : The compound features an amino group attached to an ethyl chain, which is further substituted with methyl groups, enhancing its reactivity and solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to alterations in their activity. This modulation can result in various biological effects, including:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, affecting signal transduction processes within cells.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticonvulsant Properties : Preliminary studies suggest that compounds similar in structure may exhibit anticonvulsant effects, as observed in models such as the maximal electroshock (MES) test .

- Antitumor Effects : Analogous compounds have demonstrated antitumor activity in vitro and in vivo, particularly against aggressive cancer cell lines. For instance, certain derivatives have shown a significant reduction in cell viability in triple-negative breast cancer models .

Applications in Scientific Research

This compound finds applications across various fields:

- Chemistry : It serves as a building block for synthesizing diverse organic compounds.

- Biochemistry : Utilized as a reagent in biochemical assays, it aids studies involving amine interactions.

- Pharmaceutical Development : The compound is employed as an intermediate in drug synthesis, contributing to the development of new therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticonvulsant | Potential effects observed in MES models | |

| Antitumor | Significant reduction in MDA-MB-231 viability | |

| Enzyme Modulation | Interacts with various enzymes |

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of structurally related compounds, it was found that certain derivatives exhibited a 55% decrease in viability of MDA-MB-231 cells after treatment with 10 μM concentration over three days. This suggests that this compound and its analogs could be promising candidates for further development as anticancer agents .

Case Study 2: Mechanism Exploration

Research exploring the mechanism of action indicated that this compound might alter enzyme activities critical for metabolic processes. Ongoing studies aim to elucidate specific pathways influenced by this compound, which could lead to novel therapeutic strategies.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR in D2O to confirm amine protonation and salt formation (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to NH2) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+: ~183.1 g/mol).

- TGA/DSC : Assess thermal stability (decomposition typically >150°C for dihydrochlorides) .

How can computational modeling predict metabolic pathways or toxicity profiles?

Q. Advanced

- QSAR models : Use ADMET Predictor or SwissADME to estimate logP (target: 1.5–2.5) and cytochrome P450 interactions.

- Metabolite prediction : Tools like GLORY or Meteor (Lhasa Limited) can identify potential oxidation sites (e.g., ethyl group hydroxylation) .

- Toxicity screening : Ames test simulations for mutagenicity (prioritize analogs with no structural alerts for aromatic amines) .

What stability-indicating methods are recommended for long-term storage?

Q. Basic

- HPLC monitoring : Track degradation products (e.g., free amine or oxidized species) under accelerated conditions (40°C/75% RH for 1 month) .

- Light sensitivity : Store in amber vials with desiccants to prevent photodegradation.

- Lyophilization : For long-term storage, lyophilize in aliquots and reconstitute in degassed buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.